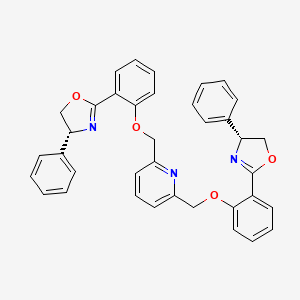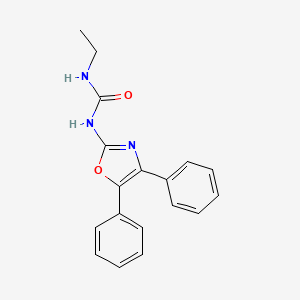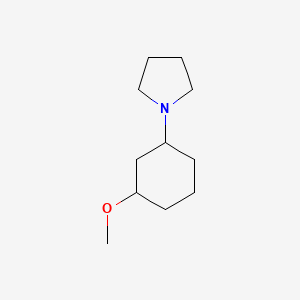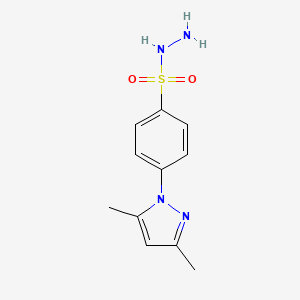
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide is a chemical compound with the molecular formula C({11})H({14})N({4})O({2})S and a molecular weight of 266.324 g/mol This compound features a benzenesulfonic acid moiety linked to a pyrazole ring, which is further substituted with dimethyl groups and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment to Benzenesulfonic Acid: The dimethyl-substituted pyrazole is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the benzenesulfonic acid derivative.
Formation of the Hydrazide: Finally, the benzenesulfonic acid derivative is treated with hydrazine hydrate to form the hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonic acid group, potentially converting it to a sulfonamide.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential to bind to active sites of enzymes. It may also serve as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The hydrazide group is known for its potential in drug design.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonic acid group can enhance solubility and facilitate transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid hydrazide: Lacks the pyrazole ring and dimethyl groups.
4-(1H-Pyrazol-1-yl)benzenesulfonic acid: Lacks the dimethyl groups and hydrazide functionality.
3,5-Dimethyl-1H-pyrazole: Lacks the benzenesulfonic acid and hydrazide groups.
Uniqueness
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61320-21-6 |
|---|---|
Molekularformel |
C11H14N4O2S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonohydrazide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-7-9(2)15(13-8)10-3-5-11(6-4-10)18(16,17)14-12/h3-7,14H,12H2,1-2H3 |
InChI-Schlüssel |
QEDZULFKQINAJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


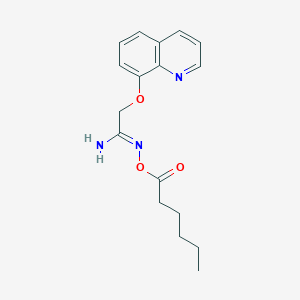
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
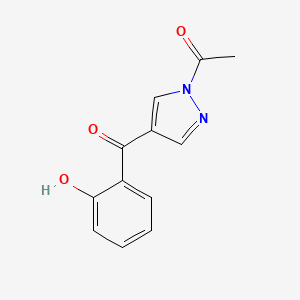

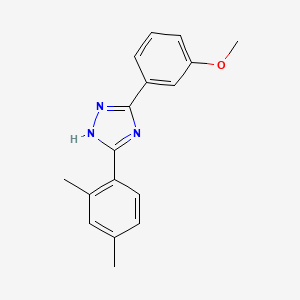
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
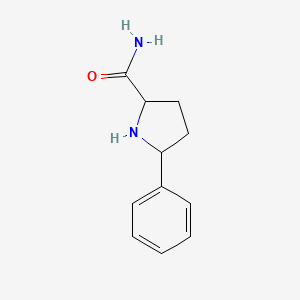
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
